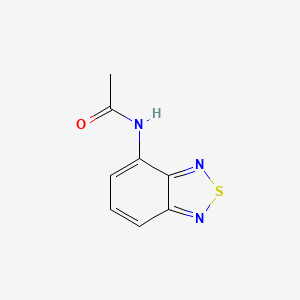

![molecular formula C14H13ClN4O B6423174 2-(2-chlorophenyl)-3,4,6-trimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 1081136-79-9](/img/structure/B6423174.png)

2-(2-chlorophenyl)-3,4,6-trimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-chlorophenyl)-3,4,6-trimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is a heterocyclic compound that belongs to the class of pyridazinone derivatives. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .

Mécanisme D'action

Target of Action

Pyridazinone derivatives, to which this compound belongs, have been found to exhibit a wide range of pharmacological activities . They have been associated with various biological targets, including enzymes like cyclooxygenase (COX) and phosphodiesterases (PDE), and receptors like the gonadotropin-releasing hormone receptor .

Mode of Action

For instance, some pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . Others have been reported to inhibit cyclooxygenase enzymes, thereby blocking the production of prostaglandins .

Biochemical Pathways

For instance, inhibition of cyclooxygenase enzymes would affect the prostaglandin synthesis pathway . Similarly, inhibition of calcium ion influx could affect various cellular processes that rely on calcium signaling .

Pharmacokinetics

The pyridazine ring, which is a part of this compound, is known for its weak basicity, high dipole moment, and robust dual hydrogen-bonding capacity, which can be important in drug-target interactions . These properties could potentially influence the compound’s bioavailability.

Result of Action

Given the broad spectrum of pharmacological activities associated with pyridazinone derivatives, the effects could be diverse, ranging from anti-inflammatory and analgesic effects to antiplatelet and anticancer effects .

Analyse Biochimique

Biochemical Properties

2-(2-chlorophenyl)-3,4,6-trimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase enzymes, which are involved in the inflammatory response . Additionally, this compound interacts with calcium ion channels, affecting the influx of calcium ions into cells, which is essential for various cellular processes . These interactions highlight the compound’s potential as an anti-inflammatory and analgesic agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation . It also affects the metabolic pathways by altering the activity of key metabolic enzymes, leading to changes in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, the compound inhibits cyclooxygenase enzymes by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, it modulates gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory responses and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and analgesic effects without significant adverse effects . At higher doses, it can cause toxicity, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites . These interactions highlight the compound’s potential impact on overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. For instance, it binds to albumin in the bloodstream, facilitating its transport to various tissues . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and adipose tissue .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . It can also be found in the nucleus, where it affects gene expression by interacting with transcription factors . Post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity within specific cellular compartments.

Méthodes De Préparation

The synthesis of 2-(2-chlorophenyl)-3,4,6-trimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

2-(2-chlorophenyl)-3,4,6-trimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Applications De Recherche Scientifique

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as an antimicrobial and antifungal agent.

Medicine: It has been investigated for its anti-inflammatory, analgesic, and anticancer properties.

Comparaison Avec Des Composés Similaires

2-(2-chlorophenyl)-3,4,6-trimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one can be compared with other pyridazinone derivatives such as:

Zardaverine: An anti-platelet agent.

Emorfazone: An anti-inflammatory agent.

Pyridaben: A herbicide.

Norflurazon: Another herbicide.

These compounds share the pyridazinone core structure but differ in their substituents, leading to varied pharmacological activities. The unique combination of substituents in this compound contributes to its distinct biological properties.

Propriétés

IUPAC Name |

2-(2-chlorophenyl)-3,4,6-trimethylpyrazolo[3,4-d]pyridazin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4O/c1-8-12-9(2)19(11-7-5-4-6-10(11)15)17-13(12)14(20)18(3)16-8/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBYHJPZMNDPASA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN(C(=O)C2=NN1C3=CC=CC=C3Cl)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

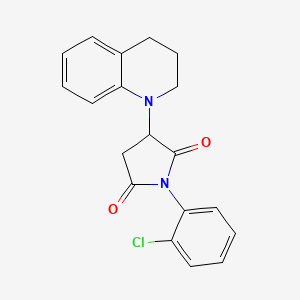

![2-(2-{[(4-chlorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B6423092.png)

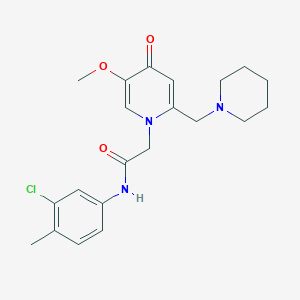

![(4-Chlorophenyl)[1-methyl-6-(methylamino)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B6423112.png)

![3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)urea](/img/structure/B6423116.png)

![2-[(4-ethylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole](/img/structure/B6423124.png)

![1H-Benzimidazole, 2-[(4-chloro-3-methylphenoxy)methyl]-6-methoxy-](/img/structure/B6423125.png)

![N4-(2,4-dimethylphenyl)-N6-[(furan-2-yl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6423130.png)

![N4-(2,4-dimethylphenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6423131.png)

![N-(3,5-dimethylphenyl)-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6423139.png)

![3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxylic acid](/img/structure/B6423150.png)

![1,3-Dimethyl-7-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B6423155.png)

![Thiourea, N-methyl-N'-tricyclo[3.3.1.13,7]dec-1-yl-](/img/structure/B6423158.png)